molecular formula C7H5BrO3 B084375 3-Bromo-4-hydroxybenzoic acid CAS No. 14348-41-5

3-Bromo-4-hydroxybenzoic acid

Cat. No.: B084375
CAS No.: 14348-41-5
M. Wt: 217.02 g/mol
InChI Key: XMEQDAIDOBVHEK-UHFFFAOYSA-N
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Description

3-Bromo-4-hydroxybenzoic acid is an organic compound with the chemical formula C7H5BrO3. It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a bromine atom and the hydrogen atom at the fourth position is replaced by a hydroxyl group. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Mechanism of Action

Target of Action

The primary targets of 3-Bromo-4-hydroxybenzoic acid are Histidine Decarboxylase (HDC) and Aromatic-L-amino acid decarboxylase . HDC is an enzyme that catalyzes the decarboxylation of histidine, a process that is vital for the production of histamine. Aromatic-L-amino acid decarboxylase is an enzyme involved in the synthesis of several neurotransmitters like dopamine and serotonin.

Mode of Action

This compound acts as an inhibitor of its target enzymes. It binds to these enzymes and prevents them from catalyzing their respective reactions . The IC50 values for both rat fetal and rat gastric HDC, as well as for aromatic-L-amino acid decarboxylase from hog kidney and rat gastric mucosa, are 1 mM .

Biochemical Pathways

By inhibiting HDC and aromatic-L-amino acid decarboxylase, this compound affects the biochemical pathways involved in the synthesis of histamine and several neurotransmitters . The downstream effects of this inhibition can lead to changes in physiological processes that rely on these molecules, such as immune response (histamine) and neural signaling (neurotransmitters).

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of histamine and neurotransmitter synthesis due to the inhibition of HDC and aromatic-L-amino acid decarboxylase . This can lead to alterations in immune responses and neural signaling, among other physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-hydroxybenzoic acid can be achieved through several methods. One common method involves the bromination of 4-hydroxybenzoic acid. The reaction typically uses bromine as the brominating agent in the presence of a solvent like dichloroethane and an acid catalyst such as sulfuric acid . The reaction is carried out at low temperatures to control the bromination process and obtain the desired product.

Another method involves the esterification of this compound to form its methyl ester, followed by hydrolysis to yield the acid. This process involves heating the compound with methanol and sulfuric acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound often follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-hydroxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Esterification: The hydroxyl group can react with alcohols in the presence of an acid catalyst to form esters.

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-4-hydroxybenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-hydroxybenzoic acid: Similar structure but with the bromine and hydroxyl groups swapped.

    3-Chloro-4-hydroxybenzoic acid: Chlorine atom instead of bromine.

    4-Hydroxybenzoic acid: Lacks the bromine atom.

Uniqueness

3-Bromo-4-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-bromo-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrO3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEQDAIDOBVHEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90931899
Record name 3-Bromo-4-hydroxybenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14348-41-5
Record name 3-Bromo-4-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14348-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-hydroxybenzoic acid
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Record name 3-Bromo-4-hydroxybenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-4-hydroxybenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

50 g (0.37 mol) of commercially available p-hydroxybenzoic acid was dissolved in 370 ml glacial acetic acid by heating with stirring. Heating was continued after the acid dissolved and 59 g (0.37 mol) bromine dissolved in 60 ml glacial acetic acid was rapidly added to the boiling solution to avoid bumping. The solution was refluxed for six hours with continuing stirring. Following reflux, the reaction solution was permitted to stand and cooled to room temperature. The cooled solution was poured into two liters of cold water. A white precipitate was formed. The white crystals were filtered by suction and were recrystalized with glacial acetic acid to yield 55.2 g of purified 3-bromo-4-hydroxybenzoic acid. The calculated yield was 70.3%.
Quantity
0 (± 1) mol
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Reaction Step One
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370 mL
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59 g
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reactant
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60 mL
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2 L
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-Bromo-4-hydroxybenzoic acid in bioremediation?

A: this compound is a key product in the microbial degradation of brominated pollutants. Research has shown that the bacterium Acinetobacter sp. XB2, isolated from contaminated soil, can degrade Bromoxynil Octanoate, a common herbicide, with this compound identified as a degradation product []. This finding suggests a potential role of such bacteria and their enzymatic pathways in bioremediation strategies for environments contaminated with brominated compounds.

Q2: How does this compound interact with the enzyme NpRdhA?

A: this compound is the product of the reductive dehalogenation of 3,5-dibromo-4-hydroxybenzoic acid by the marine enzyme NpRdhA []. Molecular dynamics simulations suggest that 3,5-dibromo-4-hydroxybenzoic acid enters the enzyme's active site through a wide channel. Following the removal of a bromine atom by NpRdhA, the product, this compound, is expelled through the same channel []. This interaction sheds light on the enzyme's mechanism and potential applications in bioremediation.

Q3: What are the structural properties of this compound?

A: this compound is an aromatic compound. Its structure comprises a benzene ring with a carboxylic acid group (-COOH) at position 1, a hydroxyl group (-OH) at position 4, and a bromine atom (-Br) at position 3. While the exact molecular weight may vary slightly depending on isotopic abundance, it can be calculated based on its molecular formula. Spectroscopic techniques like IR, MS, and NMR can further elucidate its structural features and provide detailed information about its functional groups and bonding patterns. These techniques are crucial for identifying and characterizing this compound from various sources [, ].

Q4: How does the incorporation of this compound influence the properties of copolyesters?

A: The inclusion of this compound significantly impacts the thermal properties of copolyesters. Studies on poly{(3-bromo-4-oxybenzoate)-co-[8-(3-oxyphenyl)octanoate]}, a copolyester incorporating this compound, revealed a lower transition temperature compared to its non-brominated counterpart []. This lowered transition temperature, observed at specific monomer ratios, indicates enhanced melt processability, a desirable characteristic for various applications [, ].

Q5: Can this compound be found in natural sources?

A: Yes, this compound has been isolated from natural sources. It was identified as a constituent of both the brown alga Leathesia nana [] and the red alga Polysiphonia urceolata []. This discovery highlights the diverse chemical repertoire of marine organisms and their potential as sources of novel bioactive compounds.

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